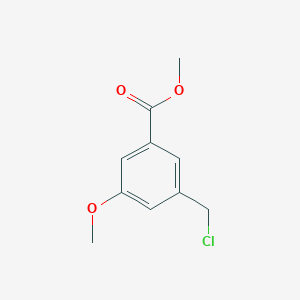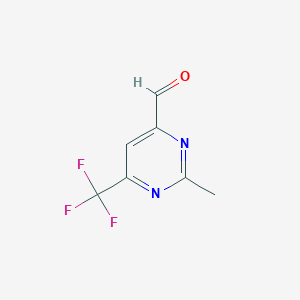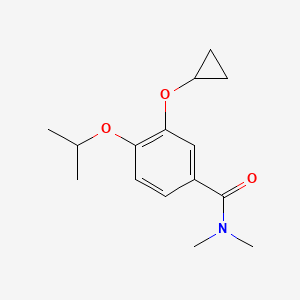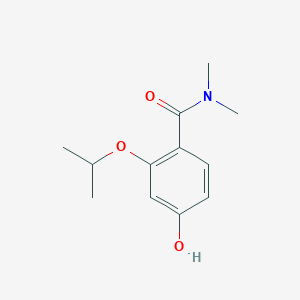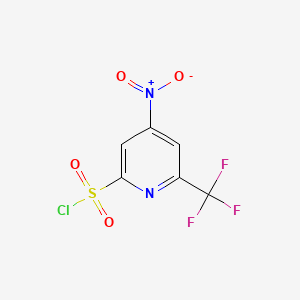
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a nitro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 6-(trifluoromethyl)pyridine, followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions:
Oxidation Reactions: The compound can undergo oxidation, affecting the trifluoromethyl group and potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols are commonly used in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Resulting from substitution reactions with alcohols.
Amino Derivatives: Produced from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed in biochemical assays and drug development to modify specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-2-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
6-(Trifluoromethyl)pyridine-2-sulfonyl chloride:
4-Nitro-6-(methyl)pyridine-2-sulfonyl chloride: The methyl group replaces the trifluoromethyl group, leading to variations in reactivity and stability.
Uniqueness
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and sulfonyl chloride groups provide reactive sites for various chemical transformations.
This compound’s unique properties make it a valuable tool in scientific research and industrial applications, offering opportunities for innovation in multiple fields.
Propiedades
Fórmula molecular |
C6H2ClF3N2O4S |
|---|---|
Peso molecular |
290.61 g/mol |
Nombre IUPAC |
4-nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClF3N2O4S/c7-17(15,16)5-2-3(12(13)14)1-4(11-5)6(8,9)10/h1-2H |
Clave InChI |
INLWOQNQDALBFU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


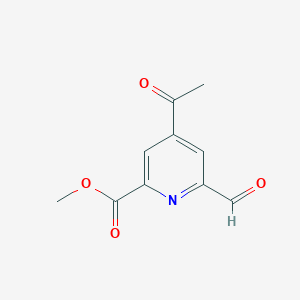
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
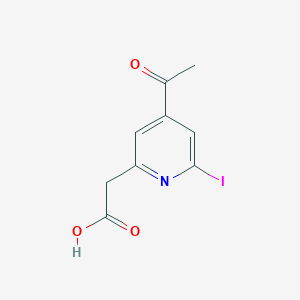
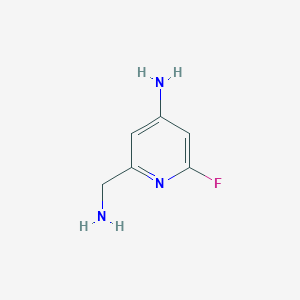
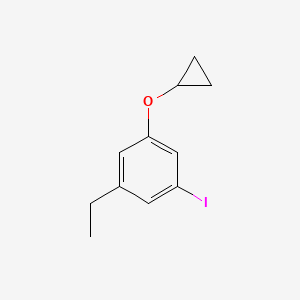
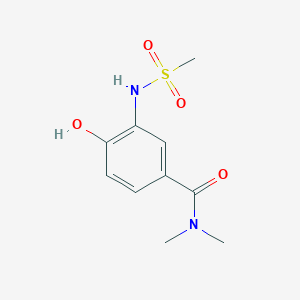
![3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14844842.png)
